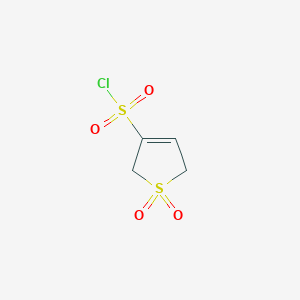
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a fine chemical that is used as a versatile building block . It can be used as a reaction component or to synthesize complex compounds . The CAS Number for this compound is 112161-61-2 .
Molecular Structure Analysis
The molecular formula of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is C4H5ClO4S2 . The molecular weight is 216.67 g/mol . The InChI code for this compound is 1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide are not available, it’s known that this compound can be used as a reaction component or to synthesize complex compounds .Physical And Chemical Properties Analysis
The melting point of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is 145 °C and the flash point is 242.8 °C .Scientific Research Applications
Synthesis of Sulfonamide Derivatives
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: is utilized in the synthesis of sulfonamide derivatives. These derivatives are significant due to their wide range of medicinal properties, including antibacterial, antiviral, and antidiabetic activities. The sulfonyl chloride group in the compound acts as an electrophile, readily reacting with amines to form sulfonamides .
Development of Diuretic Agents
The compound is also instrumental in the development of diuretic agents. Sulfonamide-based diuretics are a class of drugs that promote the excretion of water and electrolytes, which can be used to treat conditions like hypertension and edema. The sulfonyl group plays a crucial role in the pharmacological activity of these agents .
Agricultural Chemical Research
In agricultural chemical research, 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a precursor for the synthesis of herbicides and pesticides. The reactivity of the sulfonyl chloride moiety allows for the creation of compounds that can disrupt the growth of unwanted plants and pests .
Material Science Applications
This compound finds applications in material science, particularly in the synthesis of polymers and co-polymers with unique properties. The incorporation of the sulfonyl group into polymers can enhance their thermal stability and mechanical strength .
Electrochemical Sensor Development
Researchers use 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide in the development of electrochemical sensors. These sensors can detect various biological and chemical substances, and the sulfonyl group improves the sensor’s sensitivity and selectivity .
Photovoltaic Materials
The compound is also explored for its potential use in photovoltaic materials. The sulfonyl group can contribute to the electron-accepting properties of organic photovoltaic compounds, which is essential for the efficiency of solar cells .
Safety And Hazards
properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
CAS RN |
112161-61-2 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
